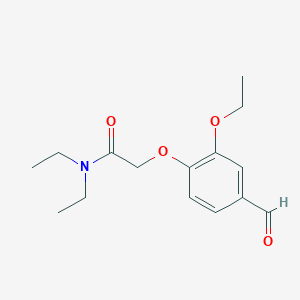![molecular formula C11H10F3NO B7808437 4-[2-(Trifluoromethyl)-phenoxy]butanenitrile](/img/structure/B7808437.png)
4-[2-(Trifluoromethyl)-phenoxy]butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Trifluoromethyl)-phenoxy]butanenitrile is a fascinating compound with a molecular structure that features a trifluoromethyl group, a phenoxy group, and a butanenitrile chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aromatic Nucleophilic Substitution: : The phenol derivative reacts with 4-chlorobutanenitrile under basic conditions to form 4-[2-(Trifluoromethyl)-phenoxy]butanenitrile.
Reagents and Conditions: : Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) as the base, in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at a temperature range of 80-100°C.
Industrial Production Methods
Continuous Flow Synthesis: : Utilizing continuous flow reactors can optimize the yield and purity, ensuring consistent production scales suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Undergoes oxidation reactions to form corresponding acids or alcohols.
Reduction: : Nitrile group can be reduced to amines using hydrogenation catalysts.
Substitution: : Phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction Reagents: : Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution Conditions: : Sodium hydride (NaH), potassium tert-butoxide (KOt-Bu).
Major Products
Oxidation: : Trifluoromethylphenoxybutanoic acid.
Reduction: : 4-[2-(Trifluoromethyl)-phenoxy]butanamine.
Substitution: : Varied phenoxy- and nitrile- substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its bioactivity in various biochemical pathways.
Medicine: : Potential therapeutic applications due to its structural properties.
Industry: : Utilized in the manufacture of advanced materials and pharmaceuticals.
Wirkmechanismus
Mechanism: : Interacts with molecular targets via its trifluoromethyl and phenoxy groups, influencing electron distribution and reactivity.
Molecular Targets and Pathways: : Engages in pathways involving oxidative stress, enzyme inhibition, and protein binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[2-(Fluoromethyl)-phenoxy]butanenitrile
4-[2-(Chloromethyl)-phenoxy]butanenitrile
4-[2-(Bromomethyl)-phenoxy]butanenitrile
Uniqueness
The trifluoromethyl group enhances the lipophilicity and metabolic stability compared to its fluorinated, chlorinated, and brominated counterparts.
Eigenschaften
IUPAC Name |
4-[2-(trifluoromethyl)phenoxy]butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)9-5-1-2-6-10(9)16-8-4-3-7-15/h1-2,5-6H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJUMXCZILELHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OCCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

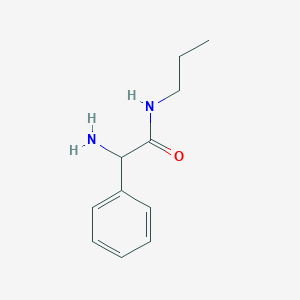
![2-amino-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7808361.png)
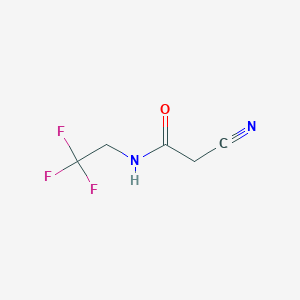
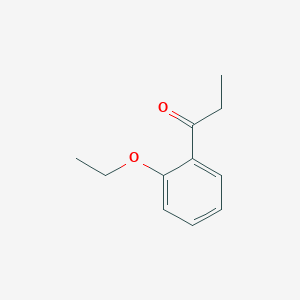
![2-amino-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B7808372.png)


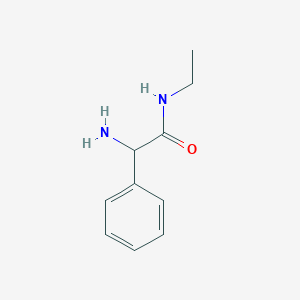
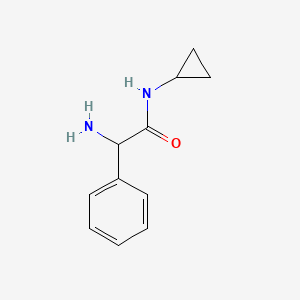
![2-[(2-aminophenyl)sulfanyl]-N-propylacetamide](/img/structure/B7808423.png)

![4-[(3,4-Dimethylphenoxy)methyl]piperidine](/img/structure/B7808430.png)
